molecular formula C6H7BFNO3 B1387966 5-Fluoro-2-methoxypyridine-3-boronic acid CAS No. 957120-32-0

5-Fluoro-2-methoxypyridine-3-boronic acid

Cat. No. B1387966
Key on ui cas rn: 957120-32-0
M. Wt: 170.94 g/mol
InChI Key: ASPZNHZSIQDSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133200B2

Procedure details

n-Butyllithium (1.6 M solution in hexanes, 20 mL, 32 mmol) was slowly added (0.4 mL/min) to a solution of 3-bromo-5-fluoro-2-methoxypyridine (6.0 g, 29.12 mmol) and triisopropylborate (8.4 mL, 36.62 mmol) in dry tetrahydrofuran (70 mL) at −100° C. under argon atmosphere. The reaction mixture was stirred at −100° C. for 2 hours and afterwards the temperature was allowed to warm up slowly overnight to ambient temperature before being cooled down to 0° C. Aqueous hydrochloric acid (1N solution, 120 mL) was slowly added and the mixture was stirred at 0° C. for 1 hour. A solution of sodium hydroxide (32% in water) was then added until pH was around 6 and the resulting mixture was extracted with diethyl ether (×3). The combined organic layers were dried over magnesium sulphate and the solvent removed under reduced pressure to yield the title compound (3.28 g, 66%) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[C:8]([O:14][CH3:15])=[N:9][CH:10]=[C:11]([F:13])[CH:12]=1.C([O:19][B:20](OC(C)C)[O:21]C(C)C)(C)C.Cl.[OH-].[Na+]>O1CCCC1>[F:13][C:11]1[CH:12]=[C:7]([B:20]([OH:21])[OH:19])[C:8]([O:14][CH3:15])=[N:9][CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)F)OC
Name
Quantity
8.4 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up slowly overnight to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled down to 0° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C(=NC1)OC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.28 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.